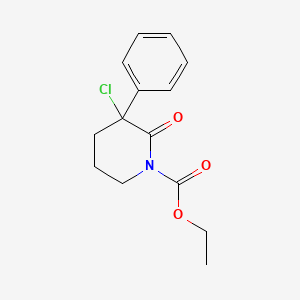![molecular formula C15H24S3 B14455781 1,2,4-Tris[(propan-2-yl)sulfanyl]benzene CAS No. 70415-95-1](/img/structure/B14455781.png)
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene is a chemical compound characterized by the presence of three propan-2-ylsulfanyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris[(propan-2-yl)sulfanyl]benzene typically involves the reaction of 1,2,4-trihalobenzene with propan-2-ylthiol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Elevated temperatures around 60-80°C.
Catalysts: Use of catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety, incorporating recycling of solvents and catalysts.
化学反应分析
Types of Reactions
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzene ring can be achieved using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1,2,4-Tris[(propan-2-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell function.
相似化合物的比较
Similar Compounds
- 2,4,6-Tris(propan-2-yl)benzene-1-sulfonamide
- 2,4,6-Triisopropylbenzenesulfonyl chloride
Uniqueness
1,2,4-Tris[(propan-2-yl)sulfanyl]benzene is unique due to the specific positioning of the propan-2-ylsulfanyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural arrangement can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
70415-95-1 |
|---|---|
分子式 |
C15H24S3 |
分子量 |
300.6 g/mol |
IUPAC 名称 |
1,2,4-tris(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C15H24S3/c1-10(2)16-13-7-8-14(17-11(3)4)15(9-13)18-12(5)6/h7-12H,1-6H3 |
InChI 键 |
ROZKARCFTBPYAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=CC(=C(C=C1)SC(C)C)SC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


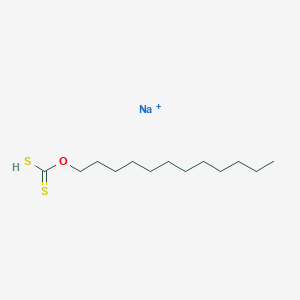
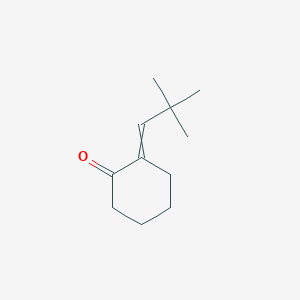
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)

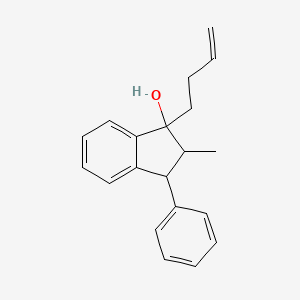
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
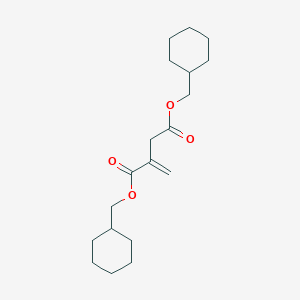
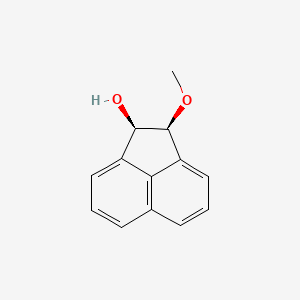


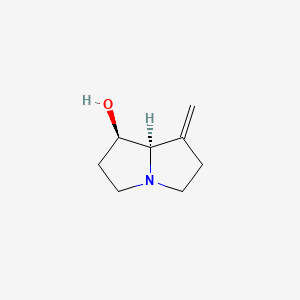
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
